BMS453, also referred to by its Chemical Abstracts Service number 166977-43-1, is classified as a retinoid. Retinoids are compounds that are chemically related to vitamin A and play critical roles in various biological processes including cell growth, differentiation, and apoptosis. Specifically, BMS453 acts as an agonist for the retinoic acid receptor beta (RARβ) while antagonizing the activity of RARα and RARγ in vitro . Its ability to modulate retinoid signaling makes it a valuable compound in both research and therapeutic contexts.
While specific technical details such as reaction conditions (temperature, solvent, catalysts) are not provided in the sources reviewed, these steps typically require careful optimization to achieve high yields and purity.
BMS453 features a complex molecular structure that is characteristic of retinoids. The compound's structure includes:
The precise three-dimensional conformation of BMS453 can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data were not detailed in the sources reviewed.
BMS453 participates in various chemical reactions primarily involving its interactions with retinoic acid receptors. Key reactions include:
These interactions are crucial for understanding how BMS453 can modulate cellular responses in different biological contexts.
The mechanism of action for BMS453 involves its selective modulation of retinoic acid receptor activity:
BMS453 exhibits several notable physical and chemical properties:
These properties are essential for determining how BMS453 is handled in laboratory settings and its potential formulations for therapeutic use.
BMS453 has several significant scientific applications:
BMS453 (BMS-189453) is a synthetic retinoid exhibiting unique isotype-specific modulation of retinoic acid receptors (RARs). Its pharmacological profile diverges significantly from natural retinoids and pan-antagonists due to differential interactions with RARα, β, and γ subtypes.
BMS453 functions as a potent RARβ agonist with high binding affinity (Kd ~nM range) and transcriptional activation efficacy. This selectivity is demonstrated by its ability to:
Contrasting its RARβ agonism, BMS453 acts as a competitive antagonist for RARα and RARγ:
Table 1: Receptor Binding and Functional Selectivity Profile of BMS453
| Parameter | RARα | RARβ | RARγ |
|---|---|---|---|
| Binding Affinity | Moderate | High | Moderate |
| Transactivation | Antagonist | Agonist | Antagonist |
| Coregulator Shift | Co-repressor retention | Co-activator recruitment | Co-repressor retention |
| Functional Role | Blocks spermatogenesis | Triggers TGFβ signaling | Inhibits differentiation |
The divergent activity of BMS453 across RAR isotypes stems from isotype-specific ligand-binding pocket (LBP) architectures and consequent helix repositioning:
Table 2: Structural Basis of BMS453’s Isotype-Selective Actions
| Structural Element | RARα | RARβ | RARγ |
|---|---|---|---|
| Key LBP Residue | Ser232 | Ile263 | Met272 |
| LBP Volume (ų) | ~460 | 503.5 | 429.4 |
| H12 Position | Antagonist fold | Agonist fold | Antagonist fold |
| Hydrophobic Subpocket | Absent | Present | Absent |
BMS453 exhibits mechanistically distinct effects compared to endogenous retinoids like all-trans retinoic acid (ATRA):
| Regulatory Effect | ATRA | BMS453 |
|---|---|---|
| RARE activation | Strong (all isotypes) | Selective (RARβ only) |
| AP-1 modulation | Weak transrepression | Potent transrepression |
| TGFβ induction | Indirect/context-dependent | Direct/robust |
| Cell cycle impact | G1 arrest (RAR-dependent) | G1 arrest (p21/Rb-mediated) |
These properties position BMS453 as a biased retinoid modulator with therapeutic potential in conditions unresponsive to conventional retinoids, particularly malignancies with dysregulated AP-1 or TGFβ pathways [3] [4] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5